

Application Notes and Protocols: In Vitro Electrophysiology Studies of Metildigoxin on Cardiomyocytes

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Compound of Interest

Compound Name: Metildigoxin

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Introduction

Metildigoxin, a semi-synthetic derivative of digoxin, is a cardiac glycoside used in the management of heart failure and certain cardiac arrhythmias.[1] Its primary mechanism of action is the inhibition of the Na⁺/K⁺-ATPase pump in cardiomyocytes.[2] This inhibition leads to a cascade of events, including an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na⁺/Ca²⁺ exchanger, ultimately enhancing myocardial contractility (positive inotropic effect).[2] Furthermore, **Metildigoxin** exerts electrophysiological effects, in part by increasing vagal tone, which can lead to a decrease in heart rate and atrioventricular conduction.[3]

These application notes provide a comprehensive overview of the in vitro electrophysiological and contractile effects of **Metildigoxin** on cardiomyocytes. Detailed protocols for key experimental procedures are included to facilitate the study of this and other cardiac glycosides in a research setting.

Mechanism of Action

Metildigoxin binds to the α -subunit of the Na⁺/K⁺-ATPase, inhibiting its function. This leads to an increase in the intracellular sodium concentration. The elevated intracellular sodium alters

the electrochemical gradient for the Na⁺/Ca²⁺ exchanger, causing a reduction in calcium extrusion and an increase in intracellular calcium concentration. This rise in systolic and diastolic calcium levels enhances the force of cardiomyocyte contraction.

Data Presentation

The following tables summarize the quantitative effects of **Metildigoxin** and its close analog, Digoxin, on key cardiomyocyte parameters.

Table 1: **Metildigoxin** Binding Affinity to Human Na⁺/K⁺-ATPase Isoforms

Isoform	K ⁺ Concentration	Dissociation Constant (K _d) (nM)
α1β1	0 mM	15.7 ± 2.1
α2β1	0 mM	47.3 ± 4.5
α3β1	0 mM	29.3 ± 3.2
α1β1	1.5 mM	48.7 ± 5.3
α2β1	1.5 mM	83.2 ± 9.1
α3β1	1.5 mM	61.5 ± 6.8
Data from Müller, et al. on human Na ⁺ ,K ⁺ -ATPase expressed in yeast. [4]		

Table 2: Representative Effects of Digoxin on Cardiomyocyte Action Potential Parameters

Concentration (nM)	APD50 (% of Control)	APD90 (% of Control)	Vmax (% of Control)	Resting Membrane Potential (mV)
1	~98%	~97%	~100%	-80.1 ± 2.3
10	~95%	~92%	~98%	-79.8 ± 2.5
100	~85%	~80%	~95%	-78.5 ± 3.1
1000	~70%	~65%	~90%	-76.2 ± 3.8

Note: This table presents illustrative data for Digoxin, a close analog of Metildigoxin, as specific quantitative data for Metildigoxin on these parameters was not readily available in the searched literature. The data is based on the known effects of cardiac glycosides to shorten action potential duration.[5]

Table 3: Representative Effects of Digoxin on Cardiomyocyte Contractility

Concentration (nM)	Peak Twitch Amplitude (% of Control)	Time to Peak Contraction (ms)	Time to 50% Relaxation (ms)
1	~110%	~195	~180
10	~135%	~190	~175
100	~180%	~180	~165
1000	~220%	~170	~150

Note: This table presents illustrative data for Digoxin, a close analog of Metildigoxin, as specific quantitative data for Metildigoxin on contractility was not readily available in the searched literature. The data reflects the positive inotropic effect of cardiac glycosides.[6]

Experimental Protocols

1. Isolation and Culture of Primary Adult Ventricular Cardiomyocytes

This protocol describes the enzymatic isolation of ventricular cardiomyocytes from an adult rat heart for subsequent in vitro studies.

- Materials:
 - Langendorff perfusion system
 - Perfusion buffer (e.g., Krebs-Henseleit buffer)

- Enzyme solution (e.g., collagenase type II, protease type XIV)
- Stop solution (e.g., perfusion buffer with bovine serum albumin)
- Calcium-tolerant solution
- Cell culture dishes coated with laminin
- Culture medium (e.g., M199)
- Procedure:
 - Anesthetize the rat and perform a thoracotomy to expose the heart.
 - Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
 - Retrogradely perfuse the heart with oxygenated perfusion buffer to clear the coronary circulation of blood.
 - Switch to perfusion with the enzyme solution to digest the extracellular matrix.
 - Once the heart is digested, remove it from the apparatus, and gently tease apart the ventricular tissue in the stop solution.
 - Filter the cell suspension to remove large tissue debris.
 - Allow the cardiomyocytes to settle by gravity.
 - Gradually reintroduce calcium to the cells by resuspending them in solutions with increasing calcium concentrations.
 - Plate the isolated, calcium-tolerant cardiomyocytes on laminin-coated culture dishes in the culture medium.
 - Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Patch-Clamp Electrophysiology for Action Potential Recording

This protocol outlines the whole-cell patch-clamp technique to record action potentials from isolated cardiomyocytes.

- Materials:
 - Inverted microscope
 - Micromanipulator
 - Patch-clamp amplifier and data acquisition system
 - Borosilicate glass capillaries
 - Pipette puller and microforge
 - Extracellular solution (Tyrode's solution)
 - Intracellular (pipette) solution
 - **Metildigoxin** stock solution
- Procedure:
 - Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 M Ω when filled with intracellular solution.
 - Plate isolated cardiomyocytes in a recording chamber on the stage of the inverted microscope and perfuse with extracellular solution.
 - Position the patch pipette near a target cardiomyocyte using the micromanipulator.
 - Apply slight positive pressure to the pipette and approach the cell membrane.
 - Upon contact with the cell, release the positive pressure to form a high-resistance (G Ω) seal.
 - Apply a brief suction to rupture the cell membrane and achieve the whole-cell configuration.

- Switch the amplifier to current-clamp mode.
- Elicit action potentials by injecting brief suprathreshold current pulses.
- Record baseline action potentials.
- Perfuse the chamber with extracellular solution containing the desired concentration of **Metildigoxin** and record the changes in action potential parameters.

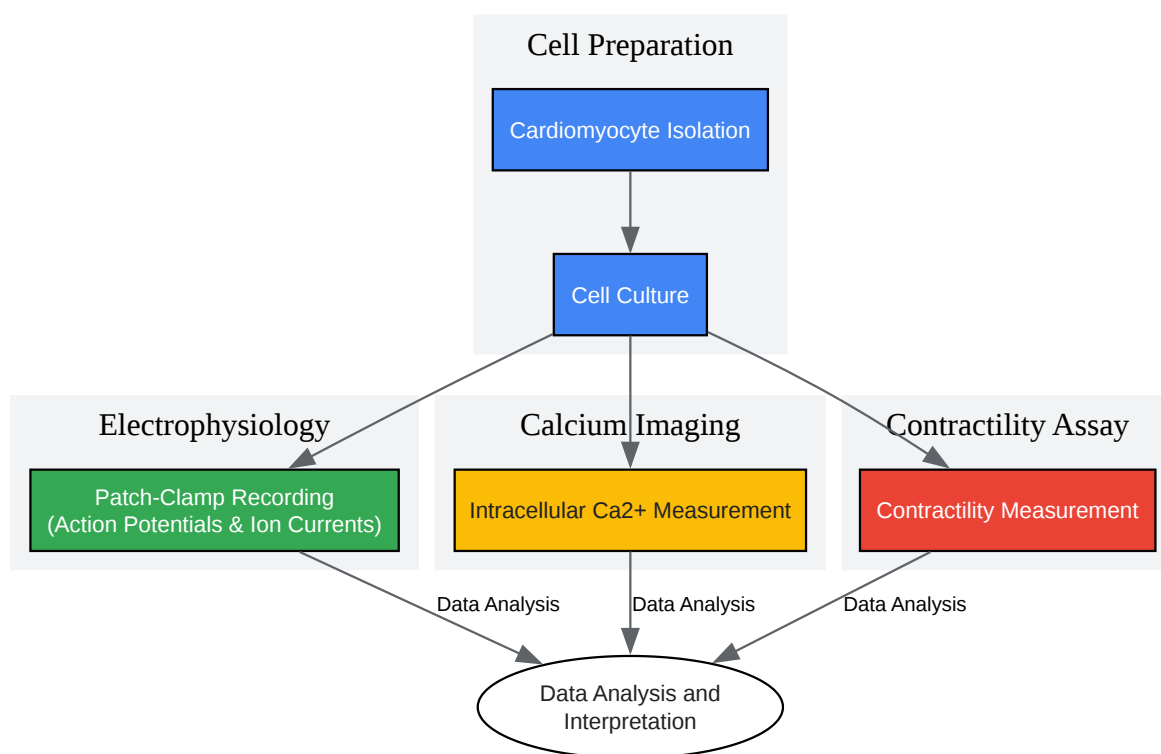
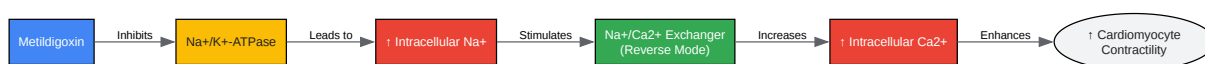
3. Measurement of Intracellular Calcium Transients

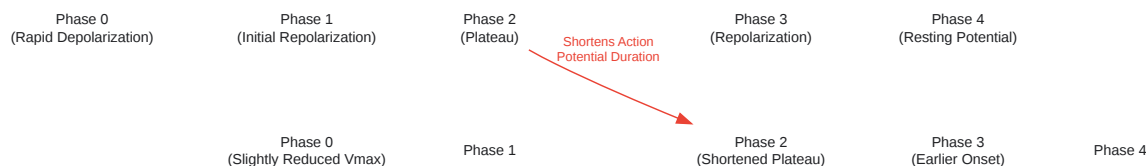
This protocol describes the use of a fluorescent calcium indicator to measure intracellular calcium transients in cardiomyocytes.

- Materials:
 - Fluorescence microscopy setup with a high-speed camera
 - Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
 - Pluronic F-127
 - Extracellular solution (Tyrode's solution)
 - **Metildigoxin** stock solution
- Procedure:
 - Incubate the cultured cardiomyocytes with the calcium indicator dye (e.g., 5 μ M Fluo-4 AM with 0.02% Pluronic F-127) in the dark at room temperature for 20-30 minutes.
 - Wash the cells with extracellular solution to remove excess dye.
 - Place the coverslip with the dye-loaded cells in a recording chamber on the microscope stage and perfuse with extracellular solution.
 - Electrically stimulate the cardiomyocytes to elicit calcium transients.
 - Record the fluorescence intensity changes over time using the high-speed camera.

- Establish a baseline recording of calcium transients.
- Perfuse the chamber with extracellular solution containing **Metildigoxin** at the desired concentration.
- Record the changes in the amplitude, kinetics, and frequency of the calcium transients.

Visualizations





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